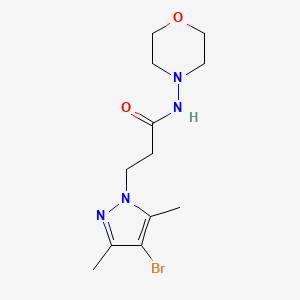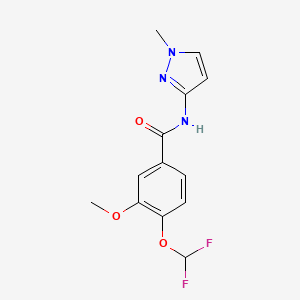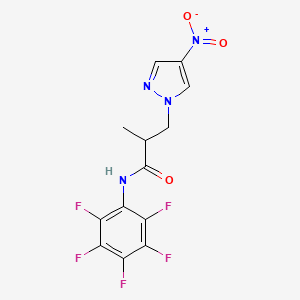
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(morpholin-4-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-morpholinopropanamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-morpholinopropanamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent at the 4-position.
Attachment of the Morpholinopropanamide Group: The next step involves the attachment of the morpholinopropanamide group to the pyrazole ring. This can be done by reacting the bromo-substituted pyrazole with morpholine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-morpholinopropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the morpholinopropanamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo substituent.
科学研究应用
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-morpholinopropanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-morpholinopropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- **3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
- **4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- **N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzaldehyde
Uniqueness
What sets 3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-morpholinopropanamide apart from similar compounds is its specific combination of the pyrazole ring with the morpholinopropanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H19BrN4O2 |
|---|---|
分子量 |
331.21 g/mol |
IUPAC 名称 |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C12H19BrN4O2/c1-9-12(13)10(2)17(14-9)4-3-11(18)15-16-5-7-19-8-6-16/h3-8H2,1-2H3,(H,15,18) |
InChI 键 |
SNZKCVMBNNLHCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CCC(=O)NN2CCOCC2)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide](/img/structure/B10965959.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}acetamide](/img/structure/B10965963.png)
methanone](/img/structure/B10965969.png)
![3-(4-chlorobenzyl)-4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B10965974.png)
![4-bromo-1-methyl-N-{1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-yl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10965975.png)
![N-(3-{[(2-chlorophenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B10965978.png)
![5-[(2,2-diethoxyethyl)sulfanyl]-2-ethyl-6-propyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B10965979.png)


![2-({[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10965994.png)
![Methyl 7-(furan-3-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10965997.png)
![4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B10966002.png)
![2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10966011.png)
![4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10966013.png)
